N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-22(25,16-23-21(24)15-26-20-9-5-6-10-20)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14,20,25H,5-6,9-10,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYOOPHLAXLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure diverges from analogs in key substituents (Table 1):
- Biphenyl Modifications : The target lacks halogenation (e.g., fluorine in or trifluoromethyl in ), which in analogs enhances metabolic stability and target affinity. Its hydroxyl group may improve solubility but reduce membrane permeability compared to lipophilic substituents like fluorine.
- Amide Side Chains : The cyclopentylthio group distinguishes it from esters (e.g., nitrate in VM-10 ) or aromatic systems (e.g., coumarin in ). Thioethers often increase lipophilicity and oxidative stability compared to ethers or sulfonamides.
Physicochemical Properties
- The target’s hydroxyl group may enhance aqueous solubility compared to fluorine-containing analogs but reduce it relative to VM-10’s nitrate ester.
- Cyclopentylthio’s lipophilicity (logP ~3–4) likely positions the compound between VM-10 (polar) and flurbiprofen derivatives (logP ~4–5).
Q & A
Q. How can computational chemistry accelerate the development of derivatives with improved target selectivity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to screen virtual libraries against off-target receptors (e.g., hERG channel).
- Free energy perturbation (FEP) : Calculate binding affinity differences for cyclopentyl vs. aromatic thioethers.
- ADMET prediction : SwissADME or ADMETlab2.0 to prioritize compounds with favorable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
